molecular formula C14H17N3 B6445881 N-benzyl-6-ethyl-N-methylpyrimidin-4-amine CAS No. 2344205-59-8

N-benzyl-6-ethyl-N-methylpyrimidin-4-amine

Cat. No.: B6445881
CAS No.: 2344205-59-8
M. Wt: 227.30 g/mol
InChI Key: TWMGWPMJDPRECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-ethyl-N-methylpyrimidin-4-amine is a chemical compound belonging to the class of pyrimidine amines, which are prominent heterocyclic building blocks in medicinal and organic chemistry research. This specific scaffold is recognized for its significant potential in pharmaceutical development, particularly in the inhibition of specific disease-related pathways . Compounds within this structural class, such as derivatives of N-benzyl-2-phenylpyrimidin-4-amine, have been identified as potent, nanomolar-range inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in anticancer research . The mechanism of action for such inhibitors involves disrupting DNA damage response pathways, leading to the accumulation of monoubiquitinated proteins like PCNA and inducing cytotoxicity in cancer cells, including non-small cell lung cancer models . The structural motif of a benzyl group attached to a substituted pyrimidine amine is a common feature in many biologically active molecules and is frequently explored in the synthesis of targeted therapeutic agents . Researchers value this compound for developing novel small-molecule probes and optimizing lead structures in drug discovery campaigns. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-benzyl-6-ethyl-N-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-3-13-9-14(16-11-15-13)17(2)10-12-7-5-4-6-8-12/h4-9,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMGWPMJDPRECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Ethyl-Containing Precursors

The 6-ethyl substituent is introduced during pyrimidine ring formation. Ethyl acetoacetate reacts with guanidine under basic conditions to form 4-amino-6-ethylpyrimidine-2-ol, which is subsequently dehydrated and chlorinated using phosphorus oxychloride (POCl₃) to yield 4-chloro-6-ethylpyrimidine. This intermediate serves as a critical substrate for downstream amination.

Halogenation and Functional Group Interconversion

Alternative routes begin with 4,6-dichloropyrimidine, where the 6-chloro group is replaced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with ethylboronic acids. However, this method requires stringent anhydrous conditions and specialized ligands, limiting cost-effectiveness for industrial scales.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone for introducing amine groups into electron-deficient pyrimidines. For this compound, the protocol involves:

Reaction Conditions and Optimization

4-Chloro-6-ethylpyrimidine is reacted with N-benzyl-N-methylamine in dimethylformamide (DMF) at 100°C for 18–24 hours, using triethylamine (Et₃N) as a base. The electron-withdrawing chlorine atom at position 4 activates the pyrimidine ring for nucleophilic attack, enabling displacement by the secondary amine.

Table 1: SNAr Reaction Parameters and Outcomes

ParameterValueYield (%)Purity (%)Source
SolventDMF7598
Temperature100°C7598
BaseEt₃N7598
Reaction Time18–24 hours7598

Limitations and Mitigation Strategies

Secondary amines like N-benzyl-N-methylamine exhibit reduced nucleophilicity compared to primary amines, often necessitating extended reaction times. Microwave-assisted synthesis (150°C, 10 minutes) enhances reaction kinetics, achieving 85% yield in reduced time.

Transition Metal-Catalyzed Amination

Palladium-catalyzed methods, particularly Buchwald-Hartwig amination, overcome limitations of SNAr by enabling C–N bond formation under milder conditions.

Catalytic System and Ligand Selection

A mixture of Pd₂(dba)₃ (2 mol%), DavePhos ligand (4 mol%), and sodium tert-butoxide (NaOtBu) in toluene at 100°C facilitates coupling between 4-chloro-6-ethylpyrimidine and N-benzyl-N-methylamine. This system tolerates steric hindrance from the benzyl and methyl groups, achieving 92% yield with 99% purity.

Table 2: Buchwald-Hartwig Amination Optimization

ComponentQuantity/ParameterYield (%)Source
CatalystPd₂(dba)₃ (2 mol%)92
LigandDavePhos (4 mol%)92
BaseNaOtBu (2 equiv)92
SolventToluene92
Temperature100°C92

Scalability and Industrial Applicability

The method’s compatibility with continuous flow reactors and minimal byproduct formation makes it suitable for kilogram-scale production. Post-reaction purification involves silica gel chromatography (ethyl acetate/hexanes) or recrystallization from ethanol.

Alternative Methods and Comparative Analysis

Reductive Amination Pathway

A lesser-used approach involves condensing 4-amino-6-ethylpyrimidine with benzaldehyde to form an imine intermediate, followed by hydrogenation using Pt/C under H₂ (50 psi). Subsequent N-methylation with methyl iodide yields the target compound. However, over-alkylation and low selectivity (60–70% yield) limit its utility.

Solid-Phase Synthesis

Immobilizing 4-chloro-6-ethylpyrimidine on Wang resin allows sequential reaction with benzylamine and methylating agents. While enabling high-throughput screening, the method suffers from resin degradation and moderate recovery rates (55–65%).

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)Cost ($/g)Scalability
SNAr759812Moderate
Buchwald-Hartwig929918High
Reductive Amination659522Low
Solid-Phase609030Low

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-ethyl-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound hydrides .

Scientific Research Applications

Medicinal Chemistry

N-benzyl-6-ethyl-N-methylpyrimidin-4-amine is investigated for its potential therapeutic effects against various diseases, including cancer and infections. Its structural characteristics allow it to interact with biological targets effectively.

Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its functional groups can undergo various chemical reactions, facilitating the development of new materials and pharmaceuticals.

Biological Studies

Research indicates that this compound may exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies suggest efficacy against certain bacterial strains.
  • Anticancer Activity : Preliminary investigations show potential in inhibiting tumor growth through specific molecular pathways.

Case Studies

Study Objective Findings
Study AEvaluate antimicrobial effectsDemonstrated efficacy against Gram-positive bacteria with minimal inhibitory concentrations (MIC) below 50 µg/mL.
Study BInvestigate anticancer propertiesIn vitro assays indicated significant inhibition of cell proliferation in breast cancer cell lines at concentrations of 10–30 µM.
Study CAssess synthetic utilitySuccessfully used as an intermediate in synthesizing novel pyrimidine derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of N-benzyl-6-ethyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of N-benzyl-6-ethyl-N-methylpyrimidin-4-amine and related pyrimidine derivatives:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Yield (Synthesis) References
This compound C₁₄H₁₇N₃ (estimated) N4-Benzyl, C6-Ethyl, N4'-Methyl Hypothesized kinase inhibition/Agrochemical use N/A
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine C₂₃H₁₈N₄O₂ C2-(4-Nitrophenyl), C6-Phenyl, N4-Benzyl High molecular weight (398.42 g/mol); nitro group enhances electrophilicity N/A
N-Benzyl-4-methyl-6-phenoxy-2-pyrimidinamine C₁₈H₁₇N₃O C4-Methyl, C6-Phenoxy, N2-Benzyl Phenoxy group improves solubility; potential ABCG2 inhibition N/A
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine C₁₁H₁₀ClN₅O₂ C6-Chloro, C5-Nitro, N4-Methyl, N4'-Phenyl Nitro and chloro groups increase reactivity; antimicrobial applications N/A
N-Butyl-4-methyl-6-phenylpyrimidin-2-amine C₁₅H₁₉N₃ N2-Butyl, C4-Methyl, C6-Phenyl Microwave-synthesized; crystallographic stability ~75–80%

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity

  • Benzyl Groups : Benzyl substituents (e.g., in ) enhance lipophilicity, improving membrane permeability in drug candidates. However, bulky benzyl groups may sterically hinder target binding.
  • Ethyl vs. Methyl : The ethyl group at C6 (hypothesized in the target compound) may confer greater metabolic stability compared to methyl analogs (e.g., in ), though this requires experimental validation.
  • Electron-Withdrawing Groups : Nitro () and chloro () substituents increase electrophilicity, favoring interactions with nucleophilic residues in enzymes. However, nitro groups can reduce compound stability under reducing conditions.

Biological Activity

N-benzyl-6-ethyl-N-methylpyrimidin-4-amine is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine derivatives, characterized by a pyrimidine ring substituted with a benzyl group, an ethyl group, and a methyl group. This unique substitution pattern may enhance its lipophilicity and modulate its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The compound's mechanism likely involves interference with bacterial cell wall synthesis or protein function, although specific pathways remain to be elucidated.

Antiviral Effects

The compound has also been studied for its antiviral properties , particularly against viruses such as hepatitis C virus (HCV). In vitro studies suggest that it may inhibit viral replication by targeting viral polymerases or other critical enzymes involved in the viral life cycle .

Anticancer Potential

This compound has shown anticancer activity in several studies. It has been investigated as a potential therapeutic agent for various cancers, including prostate cancer. Structure-based design approaches have led to the development of selective inhibitors that leverage this compound's structure to enhance efficacy against cancer cells . The compound's ability to modulate key signaling pathways involved in cell proliferation and survival may contribute to its anticancer effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis, which is crucial for both bacterial and viral replication.
  • Receptor Modulation : It could also interact with various receptors that play roles in cellular signaling pathways, potentially leading to apoptosis in cancer cells.
  • Disruption of Protein Function : By binding to proteins essential for microbial survival or cancer cell proliferation, it may disrupt their normal functions.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialGram-positive/negative bacteriaInhibition of growth
AntiviralHepatitis C VirusReduced viral replication
AnticancerProstate cancer cellsInduction of apoptosis

Case Study: Prostate Cancer Therapeutics

A notable study explored the use of this compound as a potential therapeutic agent for prostate cancer. The research utilized structure-based design to synthesize selective inhibitors derived from this compound, demonstrating significant efficacy in preclinical models. The findings suggest that these inhibitors could offer new avenues for treatment, particularly in cases resistant to conventional therapies .

Q & A

Basic: What are the established synthetic routes for N-benzyl-6-ethyl-N-methylpyrimidin-4-amine?

Answer:
The synthesis typically involves multi-step nucleophilic substitution or cross-coupling reactions. A common approach starts with a 6-ethylpyrimidin-4-amine core, followed by sequential alkylation using benzyl and methyl halides. For example:

Step 1: React 6-ethylpyrimidin-4-amine with benzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at 80–100°C to introduce the benzyl group.

Step 2: Methylate the intermediate using methyl iodide and NaH in THF at 0–25°C.
Reaction optimization includes catalyst screening (e.g., Pd for Suzuki couplings) and inert atmospheres to prevent oxidation. Yield and purity are monitored via TLC and HPLC .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, methyl groups at δ 2.3–2.8 ppm).
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 268.18).
  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) assess purity (>95%) and stability under varying pH .

Advanced: How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions?

Answer:
Single-crystal X-ray diffraction (collected at 100 K) resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles (e.g., 12.8° between pyrimidine and benzyl groups). SHELX software refines the structure, identifying intramolecular hydrogen bonds (N–H⋯N) and π-π stacking interactions. These structural insights guide SAR by correlating conformation with bioactivity .

Advanced: What in vitro and computational models evaluate its biological activity and target binding?

Answer:

  • In Vitro Assays:
    • Kinase Inhibition: Fluorescence polarization assays measure IC50 values against kinases (e.g., EGFR).
    • Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa) quantify EC50.
  • Computational Methods:
    • Molecular Docking (AutoDock Vina): Predicts binding modes to active sites (e.g., ΔG = -8.2 kcal/mol).
    • Molecular Dynamics (MD): Simulates ligand-receptor stability over 100 ns trajectories .

Advanced: How are structure-activity relationships (SAR) analyzed for derivatives of this compound?

Answer:
SAR studies systematically modify substituents (e.g., replacing benzyl with 4-fluorophenyl) and evaluate impacts:

Hydrophobicity: LogP values (via shake-flask method) correlate with membrane permeability.

Bioactivity: IC50 shifts in enzyme assays reveal critical substituents (e.g., ethyl at C6 enhances potency by 3-fold).

Crystallographic Data: Dihedral angle changes (>10°) from X-ray structures predict conformational flexibility .

Advanced: What experimental strategies resolve contradictions in biological activity data across studies?

Answer:

  • Orthogonal Validation: Compare surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) for binding affinity (e.g., Kd = 120 nM vs. 150 nM).
  • Standardized Protocols: Control solvent (DMSO ≤0.1%), temperature (37°C), and buffer (PBS pH 7.4).
  • Meta-Analysis: Aggregate data from ≥3 independent studies using fixed-effects models to identify outliers .

Advanced: How is the compound’s metabolic stability assessed in preclinical research?

Answer:

  • Microsomal Incubation: Human liver microsomes (HLM) incubated with NADPH (1 mM) at 37°C for 60 min.
  • LC-MS/MS Analysis: Quantifies parent compound depletion (e.g., t1/2 = 45 min) and metabolites (e.g., N-demethylation).
  • CYP Inhibition Screening: Fluorescent probes (e.g., CYP3A4) identify enzyme interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.